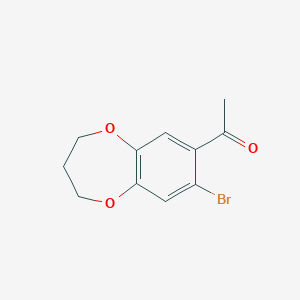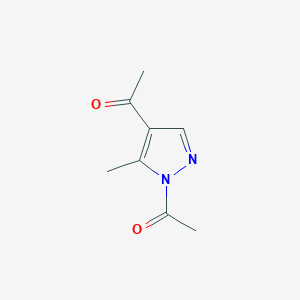
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one), also known as MPE, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). In organic synthesis, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been used as a building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is not fully understood. However, studies have suggested that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may have potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has anti-inflammatory effects and may have potential as a treatment for Alzheimer's disease. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have antioxidant properties and may help protect against oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) in lab experiments is its relatively simple synthesis method. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have potential applications in various fields, making it a versatile compound for researchers. However, one limitation of using 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) in lab experiments is its limited availability. 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one). One area of interest is the development of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one)-based compounds for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the anti-inflammatory and antioxidant effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one). Finally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may have potential applications in the development of OLEDs and other materials, and further research in this area is warranted.
Conclusion
In conclusion, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its anti-inflammatory and antioxidant effects make it a promising candidate for the treatment of Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) and to explore its potential applications in various fields.
Métodos De Síntesis
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) can be synthesized using a variety of methods, including the reaction of 5-methyl-1H-pyrazole-1-carboxylic acid with ethyl chloroacetate in the presence of a base. Another method involves the reaction of 5-methyl-1H-pyrazole-1-carboxylic acid hydrazide with ethyl chloroacetate in the presence of a base. The resulting product is then purified using column chromatography.
Propiedades
Número CAS |
175135-02-1 |
|---|---|
Nombre del producto |
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) |
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1-(1-acetyl-5-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5-8(6(2)11)4-9-10(5)7(3)12/h4H,1-3H3 |
Clave InChI |
ZXZFTAQXRNWCEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C(=O)C)C(=O)C |
SMILES canónico |
CC1=C(C=NN1C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



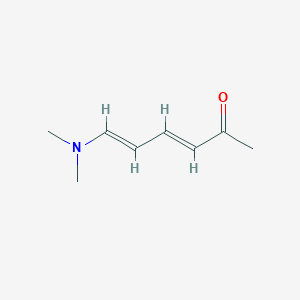

![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)


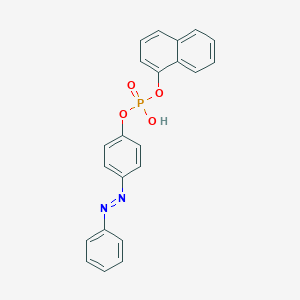
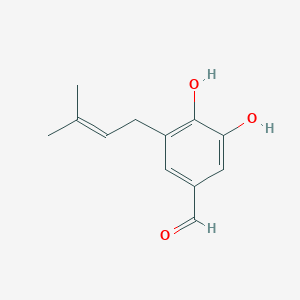

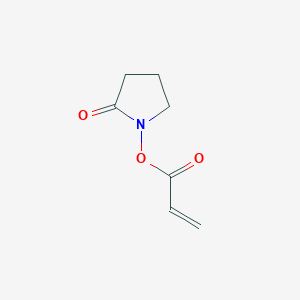
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
